Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate
CAS No.:
Cat. No.: VC20190355
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H13NO4/c1-3-16-11(14)7-9(13)8-5-4-6-10(12-8)15-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | LCSPSGWTZTYJTK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C1=NC(=CC=C1)OC |
Introduction
Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is a synthetic organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an ethyl ester group attached to a 3-oxopropanoate moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural elements, which confer potential biological activities and reactivity.
Biological Activities and Applications
While specific biological activities of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, related compounds with pyridine rings and ester groups have been studied for their antimicrobial and anticancer properties. The methoxy group can enhance binding affinity to specific molecular targets, potentially modulating biological pathways.
Comparison with Similar Compounds
Future Research Directions
Further research is needed to elucidate the specific biological activities and potential therapeutic applications of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate. This includes detailed studies on its interactions with enzymes and receptors, as well as its pharmacokinetic properties. Given the current interest in developing novel antimicrobial and anticancer agents, compounds like Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate could serve as valuable leads in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume